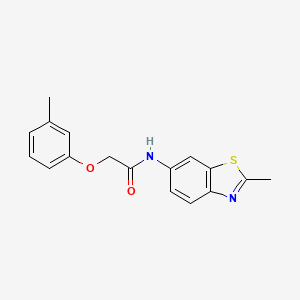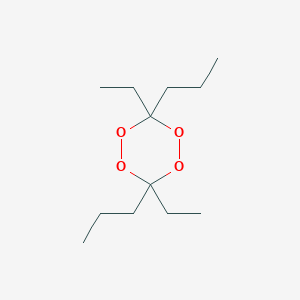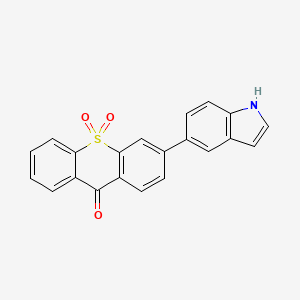
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a methyl group at the 6th position and a tetrahydrofuran-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidine-2,4-diamine and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Catalysts and Reagents: Common reagents include base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction may also require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Reaction Steps: The reaction involves the nucleophilic substitution of the amino group on the pyrimidine ring with the tetrahydrofuran-3-yl group, followed by purification steps such as recrystallization or column chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
化学反应分析
Types of Reactions
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the tetrahydrofuran-3-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a neutral or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., methylamine, ethylamine) in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the tetrahydrofuran-3-yl group.
科学研究应用
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
6-Chloro-N4-(tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine: Similar structure with a chloro group instead of a methyl group.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar pyrimidine core with different substituents.
Uniqueness
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is unique due to the specific combination of the methyl group at the 6th position and the tetrahydrofuran-3-yl group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1071829-69-0 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC 名称 |
6-methyl-4-N-(oxolan-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(13-9(10)11-6)12-7-2-3-14-5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13) |
InChI 键 |
OIBUQLRAFHHLMB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N)NC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

silane](/img/structure/B14180491.png)
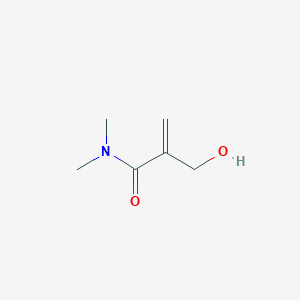
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
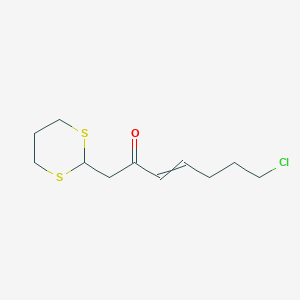
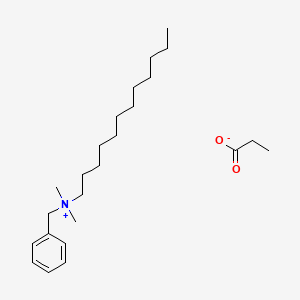
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
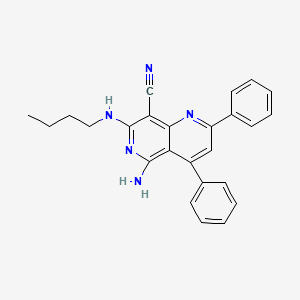
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
